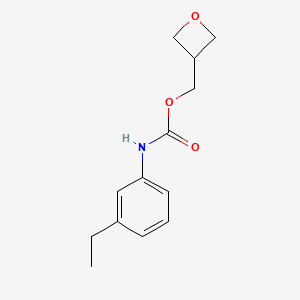

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate

説明

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate is a synthetic carbamate derivative characterized by a carbamate functional group (-O-C(=O)-NH-) bridging an oxetane (oxetan-3-ylmethyl) moiety and a 3-ethylphenyl aromatic ring. Carbamates are widely studied for their structural versatility, metabolic stability, and ability to mimic amide bonds while offering enhanced resistance to enzymatic degradation . This compound’s unique combination of a rigid oxetane ring and a substituted aromatic group may influence its pharmacokinetic properties, including membrane permeability and target-binding interactions.

特性

分子式 |

C13H17NO3 |

|---|---|

分子量 |

235.28 g/mol |

IUPAC名 |

oxetan-3-ylmethyl N-(3-ethylphenyl)carbamate |

InChI |

InChI=1S/C13H17NO3/c1-2-10-4-3-5-12(6-10)14-13(15)17-9-11-7-16-8-11/h3-6,11H,2,7-9H2,1H3,(H,14,15) |

InChIキー |

INSSYHSNCGTGQC-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=CC=C1)NC(=O)OCC2COC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including oxetan-3-ylmethyl (3-ethylphenyl)carbamate, typically involves cyclization reactions. One common method is the intramolecular etherification of suitable precursors. For instance, the synthesis can start from an epoxide, which undergoes ring-opening and subsequent ring-closing to form the oxetane ring . Another approach involves the electrophilic halocyclization of alcohols .

Industrial Production Methods

Industrial production of oxetane derivatives often employs scalable and efficient synthetic routes. For example, the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light, is a well-known method for producing oxetanes . Additionally, the use of metal catalysts, such as gold or indium triflate, can facilitate the formation of oxetane rings from propargylic alcohols .

化学反応の分析

Types of Reactions

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxidized derivatives.

Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can yield oxetanones, while nucleophilic substitution at the carbamate group can produce various substituted carbamates .

科学的研究の応用

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate has several scientific research applications:

作用機序

The mechanism of action of oxetan-3-ylmethyl (3-ethylphenyl)carbamate involves its interaction with molecular targets through its oxetane and carbamate groups. The oxetane ring’s strained structure allows it to act as a good hydrogen-bond acceptor and donor, facilitating interactions with biological molecules . Additionally, the carbamate group can undergo hydrolysis or other reactions, leading to the release of active species that exert biological effects .

類似化合物との比較

Comparison with Structurally Similar Carbamate Derivatives

Structural and Conformational Differences

- Carbamate Residue Orientation: The conformation of the carbamate group plays a critical role in biological activity. Studies indicate that carbamates in an incis-arrangement form a "hairpin"-like structure, which is associated with higher inhibitory activity in some enzyme systems. . This difference may arise from its 3-ethylphenyl substituent, which sterically hinders active-site engagement.

Substituent Effects :

Substituents on the aromatic ring significantly modulate activity. For example:- Methyl (3-hydroxyphenyl)carbamate (CAS 13683-89-1) lacks the ethyl group, reducing hydrophobicity and altering binding to residues like Tyr70 in LuxR proteins .

- Rivastigmine analogs (e.g., (3-acetylphenyl) N-ethyl-N-methylcarbamate) feature acetyl groups that enhance interactions with acetylcholinesterase but reduce metabolic stability compared to the ethylphenyl group in the target compound .

Binding Interactions and Pharmacological Activity

Table 1: Key Binding Interactions of Carbamate Derivatives

Hydrogen Bonding vs. Hydrophobic Effects :

The ethyl group in Oxetan-3-ylmethyl (3-ethylphenyl)carbamate promotes hydrophobic interactions with conserved residues (e.g., Tyr70 in LuxR), but its lack of polar substituents limits hydrogen bonding compared to thiocarbamates or hydroxylated analogs . Thiocarbamates, for instance, exhibit additional hydrogen bonds due to sulfur’s electronegativity, enhancing their activity .- Enzyme Inhibition: In acetylcholinesterase (AChE) inhibition, carbamates with chloro or acetyl substituents (e.g., Rivastigmine analogs) outperform Oxetan-3-ylmethyl (3-ethylphenyl)carbamate, which shows moderate activity due to its non-polar ethyl group .

Functional Group Comparisons: Carbamate vs. Ester/Thiocarbamate

Carbamates vs. Esters :

Carbamates generally exhibit greater metabolic stability and tolerance for diverse substituents than esters. For example, carbohydrate-based carbamate gelators form gels at lower concentrations than ester analogs due to stronger hydrogen-bonding networks . However, in anti-Alzheimer hybrids, ester-containing compounds often show higher AChE inhibition than carbamates, highlighting context-dependent efficacy .Thiocarbamates :

Thiocarbamates demonstrate superior binding in LuxR models due to sulfur’s ability to form stronger hydrogen bonds (e.g., with Tyr70) and hydrophobic interactions. This contrasts with Oxetan-3-ylmethyl (3-ethylphenyl)carbamate, which lacks sulfur-mediated binding .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability :

The oxetane ring in Oxetan-3-ylmethyl (3-ethylphenyl)carbamate enhances metabolic stability by reducing oxidative degradation, a common issue with purely aromatic carbamates . - Blood-Brain Barrier (BBB) Penetration : Unlike smaller carbamates (e.g., methyl carbamates), the ethylphenyl group may limit BBB penetration due to increased molecular weight and hydrophobicity .

生物活性

Introduction

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the realm of pain management and anti-inflammatory treatments. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxetane ring, which contributes to its unique chemical properties. The carbamate functional group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity

Inhibition of N-acylethanolamine Acid Amidase (NAAA)

One of the primary biological activities of Oxetan-3-ylmethyl (3-ethylphenyl)carbamate is its role as an inhibitor of N-acylethanolamine acid amidase (NAAA). NAAA is an enzyme involved in the hydrolysis of fatty acid amides, which play critical roles in various physiological processes, including pain modulation and inflammation.

-

Mechanism of Action :

- The compound acts by covalently modifying the catalytic cysteine residue in the active site of NAAA, leading to a decrease in enzyme activity . This inhibition results in increased levels of endogenous fatty acid amides, such as palmitoylethanolamide (PEA), which have analgesic and anti-inflammatory effects.

-

Efficacy Studies :

- In vitro studies have demonstrated that Oxetan-3-ylmethyl (3-ethylphenyl)carbamate exhibits potent inhibitory activity against human NAAA, with an IC50 value indicating significant effectiveness . The compound's selectivity for NAAA over other similar enzymes has been confirmed, suggesting its potential as a therapeutic agent with reduced side effects.

Anti-inflammatory Effects

Research has shown that the compound possesses notable anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly.

- Animal Model Studies :

Cytotoxicity and Selectivity

The cytotoxic effects of Oxetan-3-ylmethyl (3-ethylphenyl)carbamate have been evaluated against various cancer cell lines. Preliminary studies indicate that while the compound exhibits some level of cytotoxicity, it shows preferential toxicity towards tumor cells compared to normal cells.

| Cell Line | Cytotoxicity (IC50) |

|---|---|

| Human Tumor Cells | Varies by line |

| Normal Human Cells | Higher IC50 values |

This selectivity is crucial for developing cancer therapies that minimize harm to healthy tissues while targeting malignant cells effectively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of Oxetan-3-ylmethyl (3-ethylphenyl)carbamate. Modifications to the carbamate side chain and oxetane ring have been explored to enhance potency and selectivity .

- Key Findings :

Case Studies

Several case studies highlight the therapeutic potential of Oxetan-3-ylmethyl (3-ethylphenyl)carbamate:

- Pain Management :

- Inflammatory Disorders :

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate exhibits promising biological activities primarily through its inhibition of N-acylethanolamine acid amidase, resulting in anti-inflammatory effects and potential applications in pain management. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing this compound for therapeutic use. Future studies should focus on clinical trials to validate these findings and explore broader applications within pharmacotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。